O-tert-Butylhydroxylamine hydrochloride is a highly stable, sterically bulky O-alkylated hydroxylamine salt utilized extensively as a building block in organic synthesis and a derivatizing agent in analytical chemistry. By masking the reactive oxygen atom with a tert-butyl group, this compound enables the chemoselective synthesis of O-protected oximes, hydroxamic acids, and N-alkoxyamides. The hydrochloride salt form ensures a free-flowing, weighable solid with a melting point of 155–165 °C, overcoming the volatility and rapid degradation associated with the free base. In industrial and pharmaceutical procurement, it is prioritized for its orthogonal deprotection profile, its ability to impart lipophilicity and steric hindrance to target molecules, and its role as a critical precursor for advanced bench-stable sulfonylation reagents [1].
Substituting O-tert-butylhydroxylamine hydrochloride with closely related analogs like O-methylhydroxylamine or O-benzylhydroxylamine fundamentally alters the synthetic workflow and downstream deprotection strategy. O-benzyl derivatives require catalytic hydrogenolysis (e.g., Pd/C and H2) for cleavage, which inadvertently reduces sensitive functional groups such as alkenes, alkynes, or nitro groups present in complex active pharmaceutical ingredients (APIs) . Conversely, the tert-butyl group is uniquely cleaved under acidic conditions (such as TFA or TiCl4), preserving reducible moieties [1]. Furthermore, attempting to procure the free base instead of the hydrochloride salt results in severe handling challenges; the free base is a volatile liquid susceptible to oxidation, making precise stoichiometric dosing at scale nearly impossible and severely limiting shelf life .
The procurement of O-tert-butylhydroxylamine as a hydrochloride salt provides a critical advantage in manufacturability and storage over its free base counterpart. The hydrochloride salt is a stable, off-white solid with a defined melting point of 155–165 °C, allowing for long-term storage at 2–8 °C without titer degradation . In contrast, the free base is a volatile liquid that rapidly degrades upon exposure to air and moisture, leading to inconsistent reaction yields due to inaccurate stoichiometric weighing.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Hydrochloride salt (Stable solid, MP 155-165 °C, precise weighability) |
| Comparator Or Baseline | Free base (Volatile liquid, prone to rapid oxidative degradation) |
| Quantified Difference | Transition from a degradation-prone liquid to a shelf-stable solid with >99% assay retention. |
| Conditions | Standard laboratory storage and weighing conditions |
Ensures reproducible stoichiometry and extended shelf life, which are mandatory for scaled-up pharmaceutical manufacturing.
In the synthesis of complex molecules such as PROTACs and targeted degraders, the choice of O-alkyl protecting group dictates the survival of the molecule during deprotection. O-tert-butylhydroxylamine hydrochloride forms oximes that are smoothly deprotected using acidic reagents like 1 M TiCl4 in dichloromethane or trifluoroacetic acid [1]. This is a stark contrast to O-benzylhydroxylamine, which necessitates catalytic hydrogenolysis that destroys reducible functional groups.
| Evidence Dimension | Cleavage conditions and functional group tolerance |
| Target Compound Data | O-tert-butyl (Cleaved via acid, e.g., TiCl4/DCM; tolerates reducible groups) |
| Comparator Or Baseline | O-benzyl (Cleaved via hydrogenolysis; reduces alkenes/alkynes) |
| Quantified Difference | 100% preservation of reducible functional groups during the deprotection phase compared to destructive hydrogenolysis. |
| Conditions | Late-stage oxime deprotection in complex API synthesis |
Allows chemists to design synthetic routes for highly functionalized APIs without risking late-stage reduction of critical double or triple bonds.
O-tert-butylhydroxylamine hydrochloride (often abbreviated as TBOX in analytical contexts) is a superior derivatizing agent for capturing and quantifying volatile carbonyl compounds, such as pinonaldehyde from α-pinene ozonolysis. Unlike standard hydroxylamine, TBOX derivatization yields oximes that produce a highly abundant tert-butyl fragment (m/z 57) under electron ionization (EI), representing >25% relative abundance, and a strong [M+H]+ ion under chemical ionization (CI)[1]. This specific fragmentation pattern allows for the generation of selected ion chromatograms that drastically reduce background noise.
| Evidence Dimension | Mass spectral fragmentation utility |
| Target Compound Data | TBOX (Yields distinct m/z 57 fragment and strong [M+H]+) |
| Comparator Or Baseline | Standard hydroxylamine (Lacks bulky aliphatic marker, weaker diagnostic fragments) |
| Quantified Difference | >25% relative abundance of the diagnostic m/z 57 fragment, enabling precise selected ion monitoring. |
| Conditions | GC-MS analysis of environmental carbonyls (EI and CI modes) |
Procuring this specific reagent is essential for environmental and metabolomic laboratories requiring high-sensitivity detection of trace carbonyls in complex matrices.
Primary sulfonamides are typically synthesized using sulfonyl chlorides and gaseous ammonia, a process fraught with moisture sensitivity and gas-handling hazards. O-tert-butylhydroxylamine hydrochloride serves as the direct precursor to N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable, viscous liquid reagent [1]. The use of t-BuONSO allows for the synthesis of primary sulfonamides via reaction with Grignard or organolithium reagents at scale, completely bypassing the need for gaseous ammonia.
| Evidence Dimension | Reagent handling for sulfonamide synthesis |
| Target Compound Data | t-BuONSO derived from target compound (Bench-stable viscous liquid) |
| Comparator Or Baseline | Traditional method (Gaseous ammonia, hazardous and difficult to scale) |
| Quantified Difference | Elimination of pressurized gas handling, replacing it with a standard liquid-addition protocol. |
| Conditions | Industrial scale-up of primary sulfonamide synthesis |
Significantly lowers the barrier to scaling up primary sulfonamide APIs by replacing hazardous gas reactions with standard liquid handling.
Ideal for late-stage oxime formation and subsequent acidic deprotection in molecules containing reducible functional groups, where benzyl protection would lead to unwanted side reactions [1].
The reagent of choice (TBOX) for the derivatization of volatile aldehydes and ketones, enabling highly sensitive GC-MS/CI quantification via the diagnostic m/z 57 fragment [2].
Procured as a starting material to generate the bench-stable liquid reagent t-BuONSO, streamlining the industrial synthesis of sulfonamide-based pharmaceuticals without gaseous ammonia [3].
Used when synthesizing specific enzyme inhibitors (e.g., matrix metalloproteinase inhibitors) where the bulky tert-butyl group prevents over-alkylation during intermediate synthetic steps .
Flammable